Eudesm-4(15)-ene-3alpha,11-diol
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Overview
Description
Eudesm-4(15)-ene-3alpha,11-diol is a sesquiterpenoid compound that belongs to the eudesmane family. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities. This compound is found in various plants and has been studied for its potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eudesm-4(15)-ene-3alpha,11-diol typically involves the isolation of the compound from natural sources such as the flowers of Chrysanthemum indicum . The isolation process includes extraction with solvents like ethanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. large-scale extraction methods involve the use of supercritical fluid extraction or steam distillation to obtain the compound from plant materials.
Chemical Reactions Analysis
Types of Reactions: Eudesm-4(15)-ene-3alpha,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted eudesmane derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Potential use in the development of natural pesticides and fragrances.
Mechanism of Action
The mechanism of action of Eudesm-4(15)-ene-3alpha,11-diol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The compound’s structure allows it to interact with cell membranes, leading to changes in cell permeability and function.
Comparison with Similar Compounds
Eudesm-4(15)-ene-3alpha,11-diol is unique among eudesmane sesquiterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 7-epi-eudesm-4(15),11(13)-diene-1beta,3beta-diol
- 7-epi-1beta-hydroxy-beta-eudesmol
- Eudesma-4(15),7-dien-8-one
These compounds share a similar eudesmane skeleton but differ in the position and number of hydroxyl groups, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(2R,4aS,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1 |
InChI Key |
LEEZDPXWPYCRRM-COMQUAJESA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@H]1C(=C)[C@@H](CC2)O)C(C)(C)O |
Canonical SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O |
Origin of Product |
United States |
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